![molecular formula C7H4BrClN2 B1292654 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 942920-50-5](/img/structure/B1292654.png)
4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine involves various methods, including cyclization reactions, halogenation, and functional group transformations. Researchers have explored both traditional synthetic routes and novel strategies to access this compound. Further details on specific synthetic pathways can be found in relevant literature .
Chemical Reactions Analysis
Researchers have investigated the reactivity of 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine with various reagents. These reactions include substitution, coupling, and functional group transformations. Notably, some derivatives of this compound exhibit promising bioactivity, making it an interesting scaffold for further exploration .
Applications De Recherche Scientifique
- Application : 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent FGFR inhibitors. Compound 4h, for instance, exhibits significant inhibitory activity against FGFR1, FGFR2, and FGFR3. It also inhibits breast cancer cell proliferation and migration, making it a promising lead compound for further optimization .
- Application : 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine has been used in the structure-based design of novel ATR inhibitors, potentially impacting cancer therapy .
- Application : Researchers have explored 1H-pyrrolo[2,3-b]pyridine analogues, including 4-bromo-6-chloro derivatives, for their antiproliferative effects against various cancer cell lines .
- Application : 1H-pyrrolo[2,3-b]pyridine serves as a scaffold for HNE inhibitors, potentially impacting inflammatory diseases .
- Application : Researchers have investigated 1H-pyrrolo[2,3-b]pyridine derivatives in other contexts, such as targeting specific proteins or pathways .
FGFR Inhibition
ATR Inhibition
Antiproliferative Activity
HNE Inhibition
Other Targets
Tautomeric Forms
Safety and Hazards
Safety considerations are crucial when handling any chemical compound. Researchers should follow proper laboratory protocols, including wearing appropriate protective gear and working in a well-ventilated area. Specific safety data can be found in Material Safety Data Sheets (MSDS) or relevant literature .
Mécanisme D'action
Target of Action
The primary target of 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby reducing the activation of these signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, potentially leading to a reduction in tumor growth and progression .
Pharmacokinetics
The compound exhibits high gastrointestinal (GI) absorption and is BBB permeant, indicating good bioavailability .
Result of Action
In vitro, 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Propriétés
IUPAC Name |
4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATRMIWUNLJMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646913 | |
| Record name | 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
942920-50-5 | |
| Record name | 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)
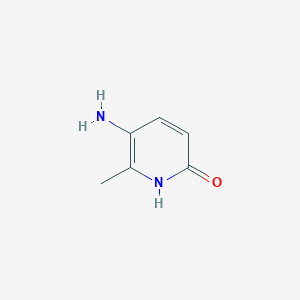
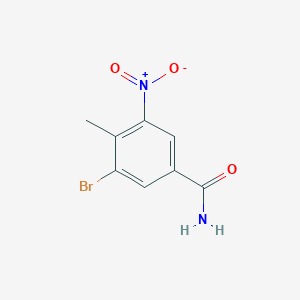
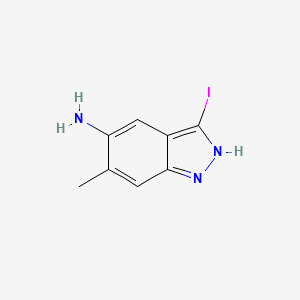

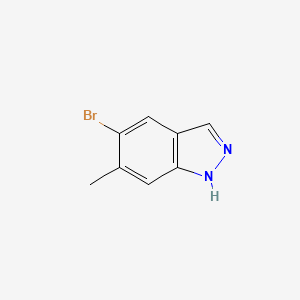

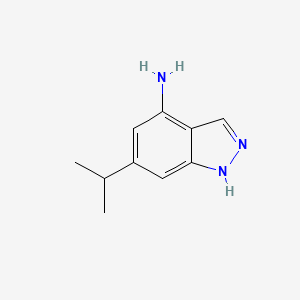



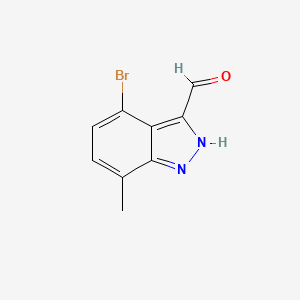
![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)